Cyclopentadienylmolybdenum tricarbonyl dimer

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Metal-Metal Bonding

The presence of a Mo-Mo bond (bond distance: 3.2325 Å) in the molecule makes it a valuable model system for studying metal-metal bonding. Researchers investigate the electronic structure, bonding character, and factors influencing the stability of such bonds in Cp₂Mo₂(CO)₆. This knowledge contributes to the development of new materials with desired properties, such as catalysts and conductors .

Exploring Reactivity and Reaction Mechanisms

The presence of the cyclopentadienyl (Cp) ring and carbonyl (CO) ligands in the molecule allows researchers to explore its reactivity and reaction mechanisms. Studies have been conducted on its substitution reactions, where CO ligands are replaced with other molecules, and its redox behavior, involving electron transfer processes . These investigations contribute to the understanding of organometallic chemistry and the design of new catalysts with specific functionalities.

Investigating Isomerization and Dynamics

Cp₂Mo₂(CO)₆ exists in two rotamers: gauche and anti. This property allows researchers to study isomerization processes, where the molecule interconverts between these forms. Additionally, investigations into the dynamics of the molecule, including vibrational frequencies and rotational motions, provide valuable insights into its structure and behavior .

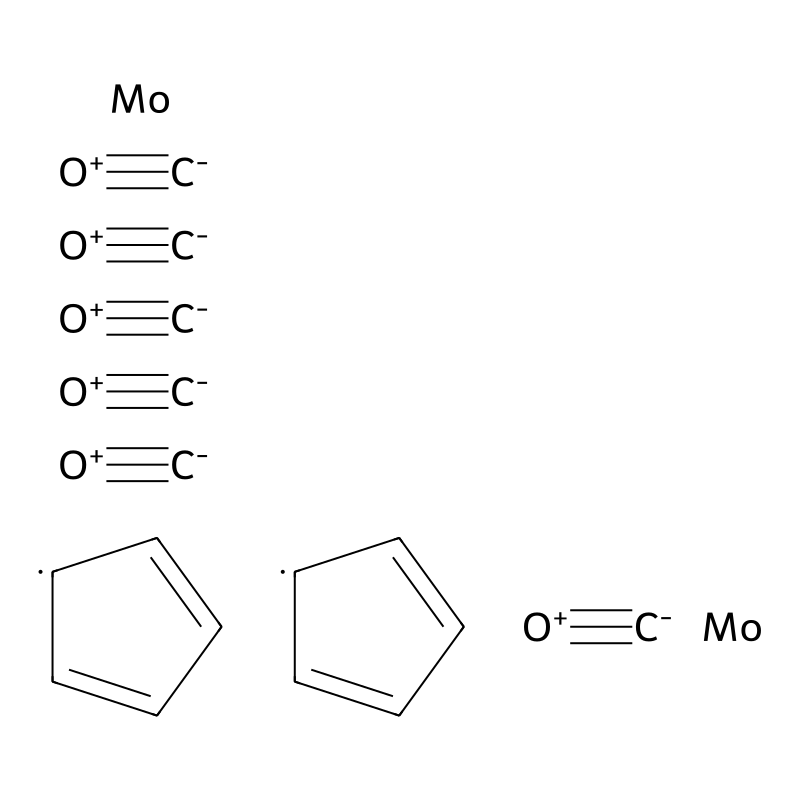

Cyclopentadienylmolybdenum tricarbonyl dimer is an organometallic compound with the molecular formula . It consists of two molybdenum centers coordinated to cyclopentadienyl ligands and three carbonyl groups. This compound typically appears as a dark red to purple powder or crystalline solid, with a melting point of approximately 222 °C. Its structure is characterized by a dimeric arrangement, where two molybdenum atoms are bridged by cyclopentadienyl ligands, contributing to its unique reactivity and stability in various chemical environments .

- Hydrolysis: In the presence of moisture, it can hydrolyze to form molybdenum oxides and release carbon monoxide.

- Ligand Substitution: The carbonyl groups can be replaced by other ligands, such as phosphines or amines, leading to the formation of new complexes.

- Redox Reactions: This compound can undergo oxidation or reduction, altering the oxidation state of molybdenum from +2 to +3 or +4, which can be utilized in catalysis .

There are several methods for synthesizing cyclopentadienylmolybdenum tricarbonyl dimer:

- Direct Synthesis from Molybdenum Carbonyls:

- Molybdenum hexacarbonyl is reacted with cyclopentadiene under controlled conditions to yield the dimer.

- Reduction of Molybdenum Compounds:

- Reducing agents can be employed to convert molybdenum precursors into the desired dimeric form.

- Solvent-Free Methods:

Cyclopentadienylmolybdenum tricarbonyl dimer has diverse applications:

- Catalysis: It serves as a catalyst in organic reactions, particularly in olefin metathesis and hydrogenation processes.

- Chemical Intermediates: Used extensively in the synthesis of other organometallic compounds and pharmaceuticals.

- Material Science: Its unique properties make it suitable for developing advanced materials and coatings .

Interaction studies involving cyclopentadienylmolybdenum tricarbonyl dimer focus primarily on its reactivity with various ligands and substrates. Research indicates that this compound can effectively coordinate with phosphines, enhancing its catalytic properties. Additionally, studies examining its behavior in biological systems are necessary to assess potential interactions with biomolecules, which could inform its applications in medicinal chemistry .

Cyclopentadienylmolybdenum tricarbonyl dimer shares similarities with several other organometallic compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cyclopentadienyliron tricarbonyl | CHFe(CO) | Iron center; used in catalysis for organic transformations |

| Cyclopentadienylvanadium tricarbonyl | CHV(CO) | Vanadium center; exhibits different catalytic properties |

| Cyclobutadiene-molybdenum complex | CHMo(CO) | Contains four carbon monoxide ligands; distinct reactivity |

Cyclopentadienylmolybdenum tricarbonyl dimer stands out due to its dual molybdenum centers and specific ligand arrangement, allowing for unique catalytic behavior not observed in simpler organometallic complexes. Its ability to act as a bridge between metal centers enhances its utility in various

Cyclopentadienylmolybdenum tricarbonyl dimer emerged as an important organometallic compound during the rapid development of transition metal organometallic chemistry in the mid-20th century. The compound was first synthesized through the treatment of molybdenum hexacarbonyl with sodium cyclopentadienide, followed by oxidation of the resulting NaMo(CO)₃(C₅H₅). This synthetic route opened the door to a family of related compounds and established methodologies that would become fundamental in organometallic synthesis.

The early research on this compound focused primarily on understanding its structure and bonding, particularly the nature of the metal-metal bond. Subsequent research in the 1960s and 1970s expanded our understanding of its reactivity, especially its thermal behavior, which revealed interesting transformations including decarbonylation reactions.

King and Bisnette's work in 1967 on the related pentamethylcyclopentadienyl analogue contributed significantly to our understanding of the Mo-Mo bonding in these compounds, postulating a triple bond to conform to the Effective Atomic Number (EAN) rule. This was followed by King and Efraty's alternate synthesis in 1971, further expanding the family of related compounds.

Position Within Organometallic Chemistry

Cyclopentadienylmolybdenum tricarbonyl dimer occupies a significant position within organometallic chemistry as an exemplary compound showcasing the interplay between metal-metal bonding and ligand effects. It belongs to the important class of "piano-stool" complexes, where the cyclopentadienyl ring forms the "seat" and the carbonyl ligands represent the "legs" of the stool-like structure.

The compound has been instrumental in developing our understanding of metal-metal bonds in transition metal complexes. With a Mo-Mo bond distance of 3.2325 Å, it provides insights into single metal-metal bonds in contrast to the shorter distances observed in compounds with higher bond orders. This has made it a benchmark compound for theoretical and experimental studies of metal-metal bonding.

Moreover, the compound serves as a versatile precursor for a variety of molybdenum complexes, making it an important synthetic building block in organometallic chemistry. Its reactivity patterns have helped establish fundamental concepts in organometallic reactions, such as carbonyl substitution, oxidative addition, and reductive elimination.

Significance in Molybdenum Coordination Chemistry

Within molybdenum coordination chemistry, cyclopentadienylmolybdenum tricarbonyl dimer holds special significance due to its structural features and reactivity. The compound exemplifies how the cyclopentadienyl ligand stabilizes unusual oxidation states and coordination geometries of molybdenum, contributing significantly to our understanding of the organometallic chemistry of this transition metal.

The thermal conversion of cyclopentadienylmolybdenum tricarbonyl dimer to its tetracarbonyl derivative, which contains a formal triple bond between the molybdenum centers (with a Mo-Mo distance of 2.448 Å), represents an important example of metal-metal multiple bonding. This transformation has been fundamental in developing our understanding of the factors that influence metal-metal bond orders.

Furthermore, the compound has served as a platform for investigating the coordination chemistry of molybdenum with various ligands. Its reactions with phosphines, for instance, yield phosphine-substituted Mo-Mo bonded complexes with diverse electronic and steric properties. The reactivity of the complex toward P₂ ligands has led to interesting coordination compounds such as [Cp₂Mo₂(CO)₄(μ,η²:²-P₂)], which further expands the coordination chemistry of molybdenum.

Classical Synthetic Routes

Sodium Cyclopentadienide-Based Synthesis

The most established method for synthesizing cyclopentadienylmolybdenum tricarbonyl dimer involves the reaction of molybdenum hexacarbonyl ($$ \text{Mo(CO)}6 $$) with sodium cyclopentadienide ($$ \text{NaC}5\text{H}5 $$). This two-step process begins with the reduction of $$ \text{Mo(CO)}6 $$ by sodium cyclopentadienide in tetrahydrofuran (THF), yielding the intermediate $$ \text{Na}[{\text{Mo(CO)}3(\text{C}5\text{H}5)}] $$. Subsequent oxidation of this intermediate with iodine or air produces the dimeric $$ \text{Cp}2\text{Mo}2(\text{CO})6 $$ as a dark red crystalline solid [1] [5].

Key parameters for this method include:

- Temperature: Reactions proceed at room temperature.

- Solvent: THF or diglyme (bis(2-methoxyethyl) ether).

- Yield: Typically 60–70%, depending on purification efficiency [1].

A notable challenge is the sensitivity of sodium cyclopentadienide to moisture and oxygen, necessitating anhydrous conditions.

Acetonitrile Precursor Methods

Alternative routes utilize tris(acetonitrile)tricarbonylmolybdenum ($$ \text{Mo(CO)}3(\text{CH}3\text{CN})3 $$) as a precursor. This compound, synthesized by refluxing $$ \text{Mo(CO)}6 $$ in acetonitrile, reacts with cyclopentadiene ($$ \text{C}5\text{H}6 $$) under mild heating (50°C) to form $$ \text{Cp}2\text{Mo}2(\text{CO})_6 $$ [1] [4]. The acetonitrile ligand’s labile nature facilitates substitution, making this method advantageous for controlled stoichiometry.

Comparison of Classical Methods

| Parameter | Sodium Cyclopentadienide Route | Acetonitrile Precursor Route |

|---|---|---|

| Starting Material | $$ \text{Mo(CO)}6 $$, $$ \text{NaC}5\text{H}_5 $$ | $$ \text{Mo(CO)}3(\text{CH}3\text{CN})3 $$, $$ \text{C}5\text{H}_6 $$ |

| Reaction Time | 12–24 hours | 1–2 hours |

| Yield | 60–70% | 50–60% |

| Air Sensitivity | High (requires inert atmosphere) | Moderate |

Modern Synthetic Approaches

Small-Scale Glove-Box Techniques

Recent advancements employ glove-box techniques to handle air-sensitive intermediates. For example, the synthesis of related molybdenum radicals involves charging $$ \text{Cp}2\text{Mo}2(\text{CO})6 $$ and ligands (e.g., $$ \text{Ph}2\text{P}(o\text{-C}2\text{B}{10}\text{H}_{11}) $$) in a nitrogen-filled glove box, followed by photolysis in dichloromethane [5]. This approach minimizes decomposition and improves reproducibility for small-scale research applications.

Optimized Laboratory Preparations

Optimized protocols focus on enhancing yield and purity. One method involves subliming the intermediate $$ \text{CpMo(CO)}3\text{H} $$ at 60°C under high vacuum to isolate $$ \text{Cp}2\text{Mo}2(\text{CO})6 $$ with minimal byproducts [5]. Another approach uses diglyme as a solvent for thermolysis, selectively decarbonylating the dimer to form metal-metal triple-bonded derivatives [1].

Purification Strategies and Challenges

Purification of $$ \text{Cp}2\text{Mo}2(\text{CO})_6 $$ is complicated by its tendency to co-precipitate with sodium salts or unreacted precursors. Common strategies include:

- Recrystallization: Dissolving the crude product in hot diglyme and cooling to induce crystallization [1].

- Sublimation: Heating the solid under vacuum (60–80°C) to separate volatile impurities [5].

- Chromatography: Using silica gel columns with hexane/ethyl acetate mixtures for small-scale purification [6].

Challenges:

Molecular Structural Analysis

Rotameric Forms: Gauche and Anti Conformers

Cyclopentadienylmolybdenum tricarbonyl dimer exhibits distinct rotameric forms that are central to its structural characterization. The molecule exists in two primary rotameric conformations: gauche and anti forms [1] [2]. These conformers differ in the relative orientation of the cyclopentadienyl rings around the molybdenum-molybdenum bond axis.

In polar solvents, the equilibrium ratio between gauche and anti forms is approximately 0.25, with the anti (trans) isomer being thermodynamically favored [2] [3]. The interconversion between these rotamers occurs on a millisecond timescale under equilibrium conditions [3]. This rotameric behavior is significant because it demonstrates the flexible nature of the metal-metal bond and the influence of solvent polarity on conformational preferences.

Ultrafast photochemical studies have revealed that following photoexcitation and subsequent geminate recombination, the rebinding process exhibits structural selectivity, exclusively favoring the formation of the anti (trans) isomer [2] [3]. This selectivity arises from kinetic control during the recombination process, where the molecules are "steered" toward the trans conformation as the photodissociated fragments approach each other within the solvent cage.

Molybdenum-Molybdenum Bond Characteristics

The molybdenum-molybdenum bond in cyclopentadienylmolybdenum tricarbonyl dimer represents a fundamental structural feature with a bond distance of 3.2325 Å [1]. This bond length is characteristic of a formal single bond between the two molybdenum centers, consistent with the electronic configuration and bonding requirements of the complex.

The molybdenum-molybdenum bond exhibits several notable characteristics:

Bond Length Comparison: The Mo-Mo bond distance of 3.2325 Å falls within the typical range for molybdenum-molybdenum single bonds in organometallic dimers. When compared to related compounds, this bond length is intermediate between the shorter W-W bond (3.222 Å) in the tungsten analogue and the longer Cr-Cr bond (3.281 Å) in the chromium analogue [1] [4] [5].

Electronic Nature: The molybdenum-molybdenum bond is primarily of σ-character, formed through the overlap of appropriate d-orbitals from each molybdenum center. The bond formation allows each molybdenum center to achieve an 18-electron configuration, following the 18-electron rule common in transition metal organometallic complexes.

Photochemical Lability: The Mo-Mo bond is readily cleaved upon ultraviolet photoexcitation, generating two 17-electron CpMo(CO)₃ radical species [2] [3]. This photolability is attributed to the promotion of electrons from bonding to antibonding orbitals, weakening the metal-metal interaction.

Theoretical Bonding Models

Metal-Metal Interactions

The metal-metal bonding in cyclopentadienylmolybdenum tricarbonyl dimer can be understood through several theoretical frameworks that describe the electronic interactions between the molybdenum centers.

Molecular Orbital Theory: From a molecular orbital perspective, the Mo-Mo bond formation involves the combination of appropriate d-orbitals from each molybdenum center. The bonding is primarily σ-type, with the electron density concentrated along the internuclear axis. The formation of this bond allows both molybdenum centers to achieve stable 18-electron configurations.

Electronic Configuration: Each molybdenum center in the dimer possesses a d⁶ electronic configuration in the +1 oxidation state. The metal-metal bond formation involves the pairing of electrons from each center, resulting in a formal single bond with bond order of one.

Ligand Field Effects: The strong field ligands (carbonyl and cyclopentadienyl) surrounding each molybdenum center create a ligand field that stabilizes the low-spin d⁶ configuration. This electronic arrangement is conducive to metal-metal bond formation and contributes to the overall stability of the dimeric structure.

Electronic Structure and Orbital Analysis

The electronic structure of cyclopentadienylmolybdenum tricarbonyl dimer has been elucidated through computational studies that provide detailed orbital analysis of the bonding interactions.

Density Functional Theory Calculations: Computational studies using density functional theory methods have mapped the potential energy surface for the molecule as a function of both the Mo-Mo bond distance and the rotational angle about the metal-metal bond [3]. These calculations reveal that the anti (trans) configuration is thermodynamically favored, consistent with experimental observations.

Orbital Contributions: The highest occupied molecular orbitals involve significant contributions from molybdenum d-orbitals, with the metal-metal bonding orbital being among the frontier orbitals. The bonding orbital exhibits σ-symmetry with respect to the Mo-Mo axis.

Photochemical Orbital Transitions: Upon photoexcitation, electrons are promoted from the bonding σ-orbital to the corresponding antibonding σ*-orbital, resulting in the weakening and eventual cleavage of the Mo-Mo bond. This electronic transition is responsible for the photochemical lability observed in the compound.

Charge Distribution: Electronic structure calculations indicate that the electron density is distributed among the metal centers and the ligands in a manner consistent with the formal oxidation states and bonding descriptions. The molybdenum centers exhibit partial positive charges balanced by the electron-donating cyclopentadienyl and carbonyl ligands.

Comparative Analysis with Related Dimeric Species

The structural and bonding characteristics of cyclopentadienylmolybdenum tricarbonyl dimer can be better understood through comparison with its isostructural analogues in the same family of compounds.

Structural Similarities: All three compounds in the series - cyclopentadienylmolybdenum tricarbonyl dimer, cyclopentadienyltungsten tricarbonyl dimer, and cyclopentadienylchromium tricarbonyl dimer - share the same basic structural framework [1] [4] [5]. Each compound features:

- Two metal centers bridged by a metal-metal bond

- Terminal carbonyl ligands (six total, three per metal center)

- Cyclopentadienyl rings in η⁵-bonding mode

- Dimeric architecture with similar coordination environments

Bond Length Variations: The metal-metal bond lengths follow a distinct periodic trend: W-W (3.222 Å) < Mo-Mo (3.2325 Å) < Cr-Cr (3.281 Å) [1] [4] [5]. This trend reflects the differences in atomic radii and d-orbital extension among the three metals. The tungsten compound exhibits the shortest bond length, consistent with the larger size and greater d-orbital diffuseness of tungsten, which can lead to more effective orbital overlap.

Electronic Differences: While all three compounds follow similar bonding principles, the electronic properties differ due to the distinct characteristics of each metal:

- Chromium Analogue: The chromium compound is unique in existing in measurable equilibrium with the monomeric radical CpCr(CO)₃, indicating weaker metal-metal bonding [5] [6].

- Molybdenum Compound: Shows intermediate stability and exhibits well-defined rotameric forms with clear spectroscopic signatures.

- Tungsten Analogue: Displays the most robust metal-metal bonding, consistent with the shorter bond length and greater orbital overlap.

Spectroscopic Distinctions: The three compounds exhibit distinct colors - molybdenum (dark red), tungsten (dark red), and chromium (dark green) - reflecting differences in their electronic absorption spectra and d-d transitions [1] [4] [5]. These color differences arise from variations in the d-orbital splitting patterns and electronic transition energies.

Thermodynamic Stability: The relative thermodynamic stabilities of the three compounds correlate with their metal-metal bond strengths, with the chromium analogue being the most labile and prone to dissociation into monomeric radicals [5] [6].

| Compound | Metal-Metal Bond Length (Å) | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| Cyclopentadienylmolybdenum tricarbonyl dimer | 3.2325 | 490.13 | Dark red solid | 222 |

| Cyclopentadienyltungsten tricarbonyl dimer | 3.222 | 665.93 | Dark red crystalline solid | 258 |

| Cyclopentadienylchromium tricarbonyl dimer | 3.281 | 398.14 | Dark green crystalline solid | Not specified |

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | Cp₂Mo₂(CO)₆ or C₁₆H₁₀Mo₂O₆ |

| Molybdenum-Molybdenum Bond Distance | 3.2325 Å |

| Number of CO Ligands | 6 (three per Mo center) |

| CO Ligand Type | Terminal carbonyl ligands |

| Cyclopentadienyl Ring Count | 2 (one per Mo center) |

| Rotameric Conformations | Gauche and Anti (Trans) |

| Equilibrium Ratio (Gauche:Trans) | Approximately 0.25 in polar solvents |

| Molecular Symmetry | Dimeric with metal-metal bond |

| Bonding Aspect | Description |

|---|---|

| Metal-Metal Bond Order | Formal single bond |

| Metal-Metal Bond Type | σ-bond between Mo centers |

| Electronic Configuration | d⁶ configuration per Mo |

| Electron Count per Mo Center | 18 electrons (following 18-electron rule) |

| Coordination Number per Mo | 6 (3 CO + 1 Cp ring) |

| Ligand Field Strength | Strong field ligands (CO and Cp⁻) |

| Metal-Carbonyl Bond Character | Synergistic σ-donation and π-backbonding |

| Cyclopentadienyl Bonding Mode | η⁵-bonding (pentahapto) |

| Overall Complex Charge | Neutral complex |

| Oxidation State of Mo | Mo(I) or Mo(+1) |

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant